molecular formula C39H43NO13 B13846246 N-Formyl 10-Oxo Docetaxel

N-Formyl 10-Oxo Docetaxel

Cat. No.: B13846246
M. Wt: 733.8 g/mol
InChI Key: ZTVQUNHGDZUXSD-CDPBSZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl 10-Oxo Docetaxel involves the N-formylation of Docetaxel. This process typically includes the use of formylating agents such as formic acid or formic acid derivatives in the presence of catalysts. The reaction is conducted under controlled conditions to ensure the selective formation of the N-formyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of Docetaxel to this compound .

Chemical Reactions Analysis

Types of Reactions

N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Scientific Research Applications

N-Formyl 10-Oxo Docetaxel has several scientific research applications, including:

Mechanism of Action

N-Formyl 10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubule growth. It binds to microtubules and hyper-stabilizes their structure, preventing their depolymerization. This action disrupts the cell’s ability to use its cytoskeleton, leading to cell cycle arrest and apoptosis . The compound targets microtubules and pathways involved in cell division, making it effective in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Docetaxel: The parent compound, widely used as an antineoplastic agent.

    Paclitaxel: Another taxane derivative with similar antineoplastic properties.

    Cabazitaxel: A semisynthetic derivative of Docetaxel with improved efficacy against certain cancer types.

Uniqueness

N-Formyl 10-Oxo Docetaxel is unique due to its specific formylation, which may impart distinct chemical and biological properties compared to its parent compound, Docetaxel. This uniqueness makes it valuable for studying the structure-activity relationships of taxane derivatives and for developing new therapeutic agents .

Properties

Molecular Formula

C39H43NO13

Molecular Weight

733.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1

InChI Key

ZTVQUNHGDZUXSD-CDPBSZNOSA-N

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

Origin of Product

United States

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